molecular formula C22H31N3O4 B2398311 Tert-butyl 3-[ethyl-[4-(prop-2-enoylamino)benzoyl]amino]piperidine-1-carboxylate CAS No. 2361749-69-9

Tert-butyl 3-[ethyl-[4-(prop-2-enoylamino)benzoyl]amino]piperidine-1-carboxylate

Cat. No. B2398311
M. Wt: 401.507
InChI Key: GJPUSZYUNOIOCC-UHFFFAOYSA-N
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Description

Tert-butyl 3-[ethyl-[4-(prop-2-enoylamino)benzoyl]amino]piperidine-1-carboxylate, also known as TEPP, is a chemical compound used in scientific research. TEPP is a piperidine-based compound that is commonly used as a building block in the synthesis of other chemical compounds. The compound has a wide range of applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism Of Action

The mechanism of action of Tert-butyl 3-[ethyl-[4-(prop-2-enoylamino)benzoyl]amino]piperidine-1-carboxylate is not well understood. However, studies have shown that the compound has a high affinity for biological receptors and enzymes. It has been suggested that Tert-butyl 3-[ethyl-[4-(prop-2-enoylamino)benzoyl]amino]piperidine-1-carboxylate acts as an inhibitor of certain enzymes, which could explain its potential use as an anticancer agent.

Biochemical And Physiological Effects

Tert-butyl 3-[ethyl-[4-(prop-2-enoylamino)benzoyl]amino]piperidine-1-carboxylate has been shown to have a range of biochemical and physiological effects. Studies have shown that the compound has antiviral and anticancer properties. It has also been shown to have an effect on the central nervous system, acting as a mild stimulant.

Advantages And Limitations For Lab Experiments

Tert-butyl 3-[ethyl-[4-(prop-2-enoylamino)benzoyl]amino]piperidine-1-carboxylate has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize and is readily available. It is also stable under a wide range of conditions, making it suitable for use in various experiments. However, Tert-butyl 3-[ethyl-[4-(prop-2-enoylamino)benzoyl]amino]piperidine-1-carboxylate has some limitations, including its potential toxicity and the need for careful handling.

Future Directions

There are several future directions for research involving Tert-butyl 3-[ethyl-[4-(prop-2-enoylamino)benzoyl]amino]piperidine-1-carboxylate. One area of interest is the development of new drugs using Tert-butyl 3-[ethyl-[4-(prop-2-enoylamino)benzoyl]amino]piperidine-1-carboxylate as a building block. Another area of interest is the study of the compound's mechanism of action, which could lead to the development of new therapies for a range of diseases. Additionally, further research is needed to explore the potential toxicity of Tert-butyl 3-[ethyl-[4-(prop-2-enoylamino)benzoyl]amino]piperidine-1-carboxylate and its effects on the environment.
Conclusion
Tert-butyl 3-[ethyl-[4-(prop-2-enoylamino)benzoyl]amino]piperidine-1-carboxylate is a piperidine-based compound that has a wide range of applications in scientific research. The compound has been extensively used as a building block in the synthesis of various chemical compounds. It has also been shown to have antiviral and anticancer properties, making it a promising candidate for the development of new drugs. However, further research is needed to fully understand the compound's mechanism of action and potential toxicity.

Synthesis Methods

The synthesis of Tert-butyl 3-[ethyl-[4-(prop-2-enoylamino)benzoyl]amino]piperidine-1-carboxylate involves the reaction of tert-butyl 3-aminopiperidine-1-carboxylate with ethyl 4-(prop-2-enoylamino)benzoate. The reaction is catalyzed by a base such as sodium hydride or potassium carbonate. The resulting product is then purified by column chromatography to obtain pure Tert-butyl 3-[ethyl-[4-(prop-2-enoylamino)benzoyl]amino]piperidine-1-carboxylate.

Scientific Research Applications

Tert-butyl 3-[ethyl-[4-(prop-2-enoylamino)benzoyl]amino]piperidine-1-carboxylate has been extensively used in scientific research as a building block in the synthesis of various chemical compounds. The compound has been used in the development of new drugs, such as antiviral and anticancer agents. It has also been used in the synthesis of ligands for biological receptors and enzymes.

properties

IUPAC Name

tert-butyl 3-[ethyl-[4-(prop-2-enoylamino)benzoyl]amino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O4/c1-6-19(26)23-17-12-10-16(11-13-17)20(27)25(7-2)18-9-8-14-24(15-18)21(28)29-22(3,4)5/h6,10-13,18H,1,7-9,14-15H2,2-5H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPUSZYUNOIOCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCN(C1)C(=O)OC(C)(C)C)C(=O)C2=CC=C(C=C2)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-[ethyl-[4-(prop-2-enoylamino)benzoyl]amino]piperidine-1-carboxylate

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